Cas no 131109-74-5 (1-(2-Chloropyridin-3-yl)propan-1-one)

1-(2-Chloropyridin-3-yl)propan-1-one is a chlorinated pyridine derivative with a ketone functional group, serving as a versatile intermediate in organic synthesis. Its structure combines a reactive 2-chloropyridine moiety with a propanone side chain, making it valuable for constructing complex heterocyclic compounds. The chlorine substituent enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution, while the carbonyl group allows for further derivatization via condensation or reduction. This compound is particularly useful in pharmaceutical and agrochemical research, where it contributes to the development of bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for industrial and laboratory applications.
1-(2-Chloropyridin-3-yl)propan-1-one structure
131109-74-5 structure
Product Name:1-(2-Chloropyridin-3-yl)propan-1-one
CAS No:131109-74-5
MF:C8H8ClNO
MW:169.608221054077
CID:1037217
PubChem ID:14644971
Update Time:2025-06-09

1-(2-Chloropyridin-3-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloropyridin-3-yl)propan-1-one
    • 1-?(2-?chloro-?3-?pyridinyl)?-1-?Propanone
    • 1-(2-chloro-pyridin-3-yl)propan-1-one
    • AGN-PC-0022WT
    • AK109669
    • BB 0262962
    • KB-212983
    • SCHEMBL8237046
    • SB54331
    • AKOS002684102
    • DTXSID80562550
    • 131109-74-5
    • 1-(2-chloro-pyridin-3-yl)-propan-1-one
    • WRFVUKKYMCMEHC-UHFFFAOYSA-N
    • N14262
    • CS-0357646
    • Inchi: 1S/C8H8ClNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3
    • InChI Key: WRFVUKKYMCMEHC-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(CC)=O

Computed Properties

  • Exact Mass: 169.0294416g/mol
  • Monoisotopic Mass: 169.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 30Ų

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